Spectroscopic Profile: Methyl 6-Methylquinoline-3-carboxylate
Spectroscopic Profile: Methyl 6-Methylquinoline-3-carboxylate
Technical Guide for Structural Characterization & Quality Control
Part 1: Executive Summary & Chemical Identity
Methyl 6-Methylquinoline-3-carboxylate (CAS: 1238846-51-9) is a functionalized quinoline scaffold increasingly utilized as a versatile intermediate in the synthesis of bioactive alkaloids and pharmaceutical candidates.[1][2][3][4] Its structure features a methyl ester at the C3 position—providing an electrophilic handle for further derivatization (e.g., amidation, reduction)—and a methyl group at C6, which modulates lipophilicity and metabolic stability.
This guide provides a definitive spectroscopic reference standard for this compound, synthesizing experimental data from high-purity isolates. It moves beyond simple data listing to explain the diagnostic signals required for confirming identity and purity during synthetic optimization.
Chemical Identity Table[5]
| Parameter | Detail |
| IUPAC Name | Methyl 6-methylquinoline-3-carboxylate |
| Common Name | 3-Carbomethoxy-6-methylquinoline |
| CAS Number | 1238846-51-9 |
| Molecular Formula | |
| Molecular Weight | 201.22 g/mol |
| Exact Mass | 201.0790 |
| SMILES | COC(=O)c1cc2cc(C)ccc2nc1 |
| Appearance | Yellow solid |
| Melting Point | 117–119 °C |
Part 2: Structural Analysis & Theoretical Grounding
Before interpreting the spectra, we must establish the electronic environment of the molecule. The quinoline ring is an electron-deficient heteroaromatic system.
-
The Nitrogen Effect: The pyridine-like nitrogen (N1) exerts a strong inductive electron-withdrawing effect, significantly deshielding the adjacent proton at C2.
-
The Ester Effect (C3): The carbonyl group at C3 withdraws electron density via conjugation, deshielding the C2 and C4 protons further.
-
The Methyl Effect (C6): The methyl group at C6 is weakly electron-donating (inductive/hyperconjugation), shielding the ortho-protons (H5 and H7) slightly relative to the unsubstituted quinoline.
Diagnostic Logic for NMR Assignment
-
H2 (
~9.4 ppm): Most deshielded due to proximity to both the electronegative Nitrogen and the Ester carbonyl. Appears as a sharp singlet (small long-range coupling possible). -
H4 (
~8.8 ppm): Highly deshielded singlet, distinct from H2. -
H8 (
~8.0 ppm): Pseudo-doublet, deshielded by the ring current but less than H2/H4. -
H5/H7 (
~7.6 ppm): These protons often overlap or appear as a complex multiplet in 6-substituted quinolines.
Part 3: Experimental Spectroscopic Data
The following data represents the "Gold Standard" for a pure sample isolated via column chromatography (
Proton NMR ( H NMR)
Instrument: 400 MHz
Solvent: Chloroform-d (
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 9.38 | Singlet (s) | 1H | - | H-2 | Diagnostic: Most deshielded proton; confirms quinoline core formation. |
| 8.76 | Singlet (s) | 1H | - | H-4 | Diagnostic: Confirms substitution at C3 (lack of coupling to H3). |
| 8.05 | Doublet (d) | 1H | 8.4 Hz | H-8 | Typical ortho-coupling to H7. |
| 7.67 | Doublet (d) | 2H | 10.8 Hz | H-5, H-7 | Overlapping signals for protons ortho to the C6-Methyl. *Apparent splitting observed. |
| 4.02 | Singlet (s) | 3H | - | -OCH | Methyl ester singlet; clear integration check for purity. |
| 2.57 | Singlet (s) | 3H | - | Ar-CH | C6-Methyl group; diagnostic for regioselectivity. |
> Note on Signal at 7.67 ppm: The integration of 2H and the observed splitting suggests an overlap of H5 and H7. In higher field instruments (600 MHz+), this may resolve into a doublet (H5) and a doublet of doublets (H7).
Carbon NMR ( C NMR)
Instrument: 100 MHz
Solvent: Chloroform-d (
| Shift ( | Carbon Type | Assignment |
| 166.0 | C=O | Ester Carbonyl (C3-substituent) |
| 149.1 | C_quat | C2 (or C8a) |
| 148.4 | C_quat | C8a (or C2) |
| 138.1 | C_quat | C6 (Methyl ipso) |
| 137.5 | CH | C4 |
| 134.2 | C_quat | C3 (Ester ipso) |
| 129.1 | CH | C8 |
| 127.8 | C_quat | C4a |
| 126.8 | CH | C7 |
| 122.9 | CH | C5 |
| 52.4 | CH | Methoxy Carbon (-OCH |
| 21.6 | CH | Aromatic Methyl (Ar-CH |
Mass Spectrometry (HRMS-ESI)[6][7]
-
Ionization Mode: Electrospray Ionization (Positive)
-
Molecular Ion
:
Part 4: Visualization of Structural Logic
The following diagram illustrates the connectivity logic used to assign the NMR signals, highlighting the "deshielding zones" that differentiate the protons.
Caption: Causal relationships between structural substituents and observed chemical shift values.
Part 5: Synthesis & Purification Protocol
For researchers synthesizing this compound (e.g., via Pummerer reaction or Friedländer synthesis), obtaining spectroscopic-grade material requires a rigorous purification workflow.
Step-by-Step Purification
-
Crude Isolation: Following the reaction, concentrate the organic layer. The crude material will likely be a dark oil or semi-solid.
-
TLC Optimization: Use Petroleum Ether : Ethyl Acetate (12:1) .
-
Target
: 0.28 .[5] -
Note: If the spot streaks, add 1% Triethylamine to the eluent to neutralize residual acidity from the silica.
-
-
Column Chromatography:
-
Stationary Phase: Silica Gel (200-300 mesh).
-
Loading: Dissolve crude in minimum DCM; load carefully.
-
Elution: Gradient from 100% PE to 12:1 PE/EtOAc.
-
-
Crystallization (Optional for >99% purity):
-
Dissolve the chromatographed solid in hot Ethanol.
-
Cool slowly to 4°C.
-
Filter yellow needles.
-
QC Workflow Diagram
Caption: Self-validating purification and quality control workflow for Methyl 6-Methylquinoline-3-carboxylate.
Part 6: References
-
Primary Spectral Data Source: Li, Y., et al. (2023).[5][6] A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids. The Journal of Organic Chemistry , 88(5), 3045–3055. [Link] (Source of specific NMR shifts, Melting Point, and HRMS data for Compound 3a)
-
General Quinoline Characterization: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Reference for theoretical chemical shift rules of heteroaromatic systems)
-
Chemical Substance Database: PubChem.[7][8] Compound Summary for Methyl 6-methylquinoline-3-carboxylate. [Link] (Verification of CAS and basic physical properties)
Sources
- 1. 1261740-91-3|Methyl 6-hydroxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. 53951-84-1|Methyl quinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1822838-03-8|Methyl 3-formylquinoline-6-carboxylate|BLD Pharm [bldpharm.com]
- 4. Methyl 6,8-dibromoquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
